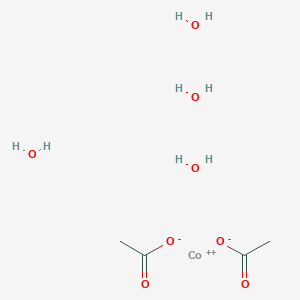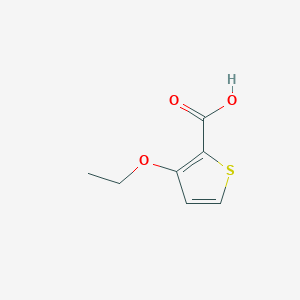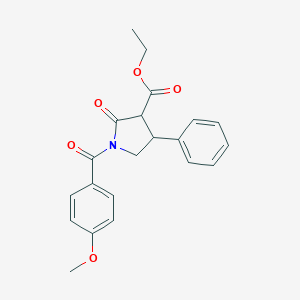
Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate, also known as EMOPP, is a synthetic compound that has been widely used in scientific research. EMOPP is a member of the pyrrolidinecarboxylate family and has a molecular weight of 389.45 g/mol. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Wirkmechanismus
The mechanism of action of Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate is not well understood. However, studies have shown that it can act as a chelating agent, forming complexes with metal ions. These complexes can then interact with biological molecules, such as proteins and enzymes, leading to changes in their structure and function.
Biochemische Und Physiologische Effekte
Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has been shown to have various biochemical and physiological effects. Studies have shown that it can inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties, scavenging free radicals and reducing oxidative stress. Additionally, Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has several advantages for use in laboratory experiments. It is stable under normal laboratory conditions and can be easily synthesized using various methods. It has also been shown to have low toxicity and is relatively inexpensive. However, one of the limitations of Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate is that its mechanism of action is not well understood, making it difficult to interpret experimental results.
Zukünftige Richtungen
For the study of Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate include the development of metal complexes and the investigation of its mechanism of action and potential therapeutic applications.
Synthesemethoden
Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has been synthesized using various methods. One of the commonly used methods involves the reaction of 4-methoxybenzoyl chloride with ethyl 2-oxo-4-phenyl-3-pyrrolidinecarboxylate in the presence of triethylamine. The resulting product is then purified using column chromatography. Other methods involve the use of different reagents and catalysts to achieve the desired product.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has been studied for its potential applications in scientific research. It has been used as a building block in the synthesis of other compounds, such as pyrrolidinecarboxylic acid derivatives. Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has also been used as a ligand in the preparation of metal complexes. These complexes have been studied for their potential applications in catalysis, drug delivery, and imaging.
Eigenschaften
CAS-Nummer |
137427-81-7 |
|---|---|
Produktname |
Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate |
Molekularformel |
C21H21NO5 |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21NO5/c1-3-27-21(25)18-17(14-7-5-4-6-8-14)13-22(20(18)24)19(23)15-9-11-16(26-2)12-10-15/h4-12,17-18H,3,13H2,1-2H3 |
InChI-Schlüssel |
VOXWPPFAFMCDST-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(CN(C1=O)C(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Kanonische SMILES |
CCOC(=O)C1C(CN(C1=O)C(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Synonyme |
Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



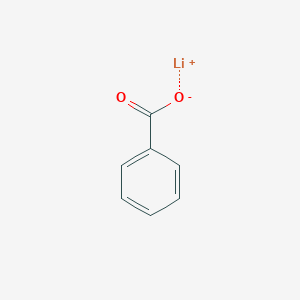
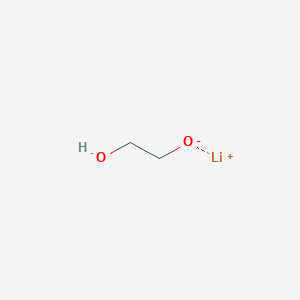
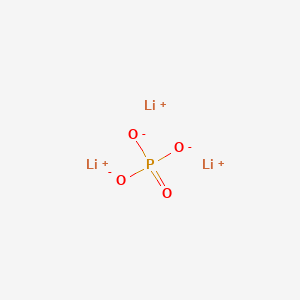
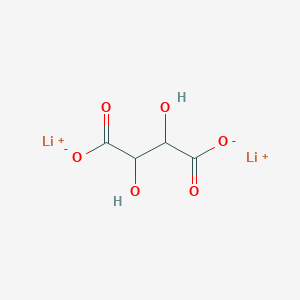
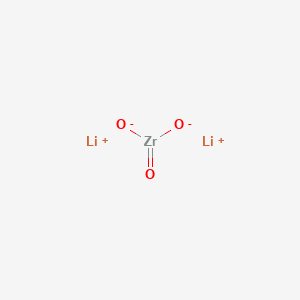
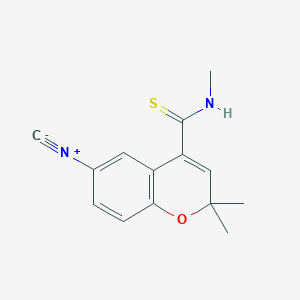
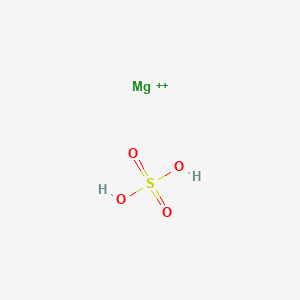
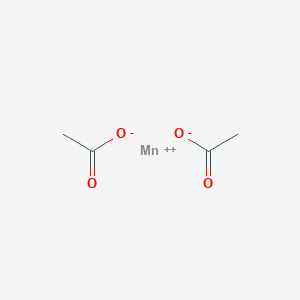
![Isoxazole, 5-ethoxy-4,5-dihydro-3-[(5-methyl-2-furanyl)methyl]-(9CI)](/img/structure/B147981.png)

![3-[3,5-Dimethylisoxazol-4-yl]-1-propanol](/img/structure/B147985.png)
